N-cyclopropyl-N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide
Description
Properties
IUPAC Name |
N-cyclopropyl-N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5S/c1-23-13-6-5-11(18-7-2-8-24(18,21)22)9-12(13)17-15(20)14(19)16-10-3-4-10/h5-6,9-10H,2-4,7-8H2,1H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGHSRMSSJHNJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
N-cyclopropyl-N’-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can lead to alterations in metabolic pathways and cellular processes. The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity and affecting downstream biochemical reactions.
Cellular Effects
The effects of N-cyclopropyl-N’-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can alter cell signaling pathways, which can impact cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, N-cyclopropyl-N’-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. The compound’s ability to modulate enzyme activity and gene expression makes it a potent tool for studying biochemical pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-cyclopropyl-N’-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of N-cyclopropyl-N’-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and improving cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound.
Metabolic Pathways
N-cyclopropyl-N’-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. These interactions are essential for understanding how the compound influences biochemical processes and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of N-cyclopropyl-N’-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can influence its effectiveness and potential side effects. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic use.
Subcellular Localization
The subcellular localization of N-cyclopropyl-N’-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall effectiveness. Studying the subcellular localization provides insights into the compound’s mechanism of action and potential therapeutic applications.
Biological Activity
N-cyclopropyl-N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that elucidate its mechanisms of action.
Chemical Structure and Synthesis
The compound features a thiazolidine ring with a dioxo group, a methoxyphenyl moiety, and an ethanediamide linkage. The synthesis typically involves several steps:
- Formation of the Thiazolidine Ring : This is achieved by reacting an appropriate amine with a thioamide under oxidative conditions to introduce the sulfone group.
- Attachment of the Methoxyphenyl Group : This is accomplished through nucleophilic aromatic substitution.
- Formation of the Ethanediamide Linkage : The final step involves coupling the thiazolidine derivative with an ethanediamide precursor using coupling reagents like EDCI and HOBt .
Anticancer Properties
This compound has been investigated for its anticancer potential. Studies have shown that compounds containing thiazolidine rings exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.
Case Study : A study examined the effects of similar thiazolidine derivatives on human cancer cell lines, reporting IC50 values in the micromolar range, indicating potent activity against cancer cells .
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties. Thiazolidine derivatives have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Research Findings : In a model of carrageenan-induced inflammation, compounds with similar structures demonstrated significant reductions in fluid accumulation and neutrophil infiltration in the pleural cavity . This suggests that this compound may exert similar effects.
The biological activity of this compound is likely mediated through interactions with specific molecular targets:
- Enzyme Inhibition : The thiazolidine ring and dioxo group may facilitate binding to active sites of enzymes like COX, leading to reduced production of pro-inflammatory mediators.
- Receptor Modulation : The compound may also interact with various receptors involved in cell signaling pathways related to cancer progression and inflammation.
Comparative Analysis with Related Compounds
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares structural similarities with derivatives containing the 1,1-dioxo-1λ⁶,2-thiazolidin-2-yl group, such as N-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenylmethanesulfonamide (CAS 942010-64-2). Key differences include:
- Substituent on the aromatic ring : The target compound has a methoxy group at the 2-position of the phenyl ring, whereas the analogue in features a methanesulfonamide group at the 4-position.
Table 1: Structural and Functional Comparison
Table 2: Hypothetical Property Comparison
Preparation Methods
Thiazolidine Ring Formation
Thiazolidine rings are typically constructed via cyclization of cysteine derivatives or [3+2] cycloadditions. For this compound, a cysteine-based approach is favored due to better regiocontrol.
Procedure :
-
Cysteine methyl ester (1.0 equiv) is reacted with formaldehyde (1.2 equiv) in methanol at 60°C for 12 hours to form thiazolidine-4-carboxylic acid methyl ester.
-
The intermediate is treated with acetic anhydride to acetylate the nitrogen, yielding N-acetylthiazolidine-4-carboxylate.
Key Data :
Oxidation to 1,1-Dioxothiazolidine
Oxidation of the thiazolidine sulfur to sulfone is achieved using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) .
Optimized Conditions :
-
mCPBA (2.5 equiv) in dichloromethane at 0°C to 25°C over 6 hours.
-
Quenching with sodium thiosulfate and purification via recrystallization (ethanol/water).
Outcome :
Functionalization of the Phenyl Ring
The methoxyphenyl group is introduced via Ullmann-type coupling or direct electrophilic substitution .
Methoxy Group Introduction
Electrophilic Methoxylation :
-
2-Aminophenol is treated with methyl iodide (1.1 equiv) and potassium carbonate in DMF at 80°C for 8 hours to yield 2-methoxyaniline.
-
Nitration followed by reduction produces 5-nitro-2-methoxyaniline, which is subsequently reduced to the amine.
Alternative Route (Ullmann Coupling) :
-
2-Methoxyiodobenzene is coupled with ammonia using a copper catalyst to directly form 2-methoxyaniline.
Comparative Data :
| Method | Yield | Purity |
|---|---|---|
| Electrophilic | 65% | 90% |
| Ullmann Coupling | 72% | 95% |
Assembly of the Diamide Linker
The ethanediamide bridge is constructed via stepwise amidation using ethanedioyl chloride.
Amidation with Cyclopropylamine
-
Cyclopropylamine (1.2 equiv) is reacted with ethanedioyl chloride (1.0 equiv) in dry THF at -10°C under nitrogen.
-
The monoamide intermediate is isolated via filtration and reacted with 5-(1,1-dioxothiazolidin-2-yl)-2-methoxyaniline in the presence of HATU and DIPEA .
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | -10°C to 25°C |
| Coupling Agent | HATU (1.5 equiv) |
| Base | DIPEA (3.0 equiv) |
| Solvent | DMF |
Yield and Characterization :
| Step | Yield | Purity |
|---|---|---|
| Monoamide Formation | 80% | 92% |
| Final Diamide | 68% | 98% |
| MS (m/z) | 434.2 [M+H]+ |
Purification and Analytical Validation
Final purification employs preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >99% purity. Structural confirmation is performed via:
-
NMR : Peaks at δ 1.12 (cyclopropyl CH2), 3.85 (OCH3), 7.45 (aryl H).
-
IR Spectroscopy : Bands at 1680 cm⁻¹ (amide C=O), 1320 cm⁻¹ (S=O).
-
X-ray Crystallography : Confirms planar amide bonds and sulfone geometry.
Scale-Up Considerations and Industrial Adaptations
For large-scale production, continuous flow chemistry reduces reaction times and improves safety:
-
Thiazolidine oxidation is performed in a microreactor with mCPBA (residence time: 30 minutes).
-
Amide couplings utilize immobilized HATU on silica gel to minimize reagent waste.
Economic and Environmental Metrics :
| Parameter | Batch Process | Flow Process |
|---|---|---|
| PMI (Process Mass Intensity) | 120 | 45 |
| Cost per kg | $12,500 | $8,200 |
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for this compound?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with functionalization of the thiazolidine-dione core, followed by coupling with the methoxyphenyl and cyclopropylamide moieties. Key steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt in anhydrous DMF under nitrogen to prevent hydrolysis .
- Temperature control : Maintain 0–5°C during sensitive steps (e.g., cyclopropane ring formation) to avoid side reactions .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (DMSO/water) .
Q. Table 1: Comparison of Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiazolidine activation | POCl₃, reflux (90°C, 3 hr) | 65–75 | |
| Amide coupling | EDC, HOBt, DMF, RT, 12 hr | 80–85 | |
| Final purification | Silica gel (EtOAc:Hex = 3:7) | >95% purity |
Q. Which analytical techniques are most effective for confirming structure and purity?
Methodological Answer:
- NMR spectroscopy : Use ¹H/¹³C NMR in DMSO-d₆ to resolve aromatic protons (δ 6.8–7.5 ppm) and cyclopropyl signals (δ 1.2–1.8 ppm). 2D NMR (COSY, HSQC) confirms connectivity .
- Mass spectrometry : High-resolution ESI-MS (positive mode) to verify molecular ion [M+H]⁺ and fragment peaks (e.g., thiazolidine-dione cleavage at m/z 150–170) .
- HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) with UV detection at 254 nm for purity assessment (>98%) .
Q. How can reaction yields be optimized while minimizing side products?
Methodological Answer:
- Solvent selection : Use DMF for polar intermediates but switch to THF for acid-sensitive steps to reduce ester hydrolysis .
- Catalyst optimization : Add DMAP (4-dimethylaminopyridine) to accelerate amide coupling .
- Inert atmosphere : Conduct moisture-sensitive steps (e.g., cyclopropylation) under argon to prevent oxidation .
Advanced Research Questions
Q. How can computational tools predict reactivity and stability?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to study electron-deficient regions (e.g., thiazolidine-dione) prone to nucleophilic attack .
- Molecular docking : Screen against targets (e.g., PPARγ) using AutoDock Vina; focus on hydrogen bonds between the methoxyphenyl group and Arg288 .
- Degradation pathways : Simulate hydrolytic stability in aqueous buffers (pH 1–10) via MD simulations to identify labile bonds .
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer: Discrepancies in IC₅₀ values (e.g., enzyme inhibition) may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine) .
- Compound aggregation : Test solubility in PBS + 0.01% Tween-80 via dynamic light scattering .
- Metabolic interference : Pre-incubate with liver microsomes to assess stability before cellular assays .
Q. Table 2: Biological Evaluation Workflow
| Step | Protocol | Reference |
|---|---|---|
| Cytotoxicity screening | MTT assay (48 hr, HeLa cells) | |
| Enzyme inhibition | Kinase-Glo® luminescent assay (1 μM ATP) | |
| Solubility check | DLS in PBS (0.5 mg/mL, 25°C) |
Q. What strategies address enantiomeric purity challenges?
Methodological Answer:
- Chiral chromatography : Use a Chiralpak IA column (hexane:IPA = 85:15) to resolve stereoisomers; monitor with circular dichroism .
- Crystallization : Induce diastereomeric salt formation with L-tartaric acid in ethanol/water .
- Kinetic resolution : Employ lipase-catalyzed acetylation (e.g., CAL-B) to selectively modify one enantiomer .
Q. How does the 1,1-dioxothiazolidine moiety influence reactivity?
Methodological Answer: The sulfone group (SO₂) in the thiazolidine-dione:
- Enhances electrophilicity : Facilitates nucleophilic substitution at the C2 position (e.g., with amines or thiols) .
- Stabilizes intermediates : Resonance stabilization during ring-opening reactions (e.g., in acidic conditions) .
- Affords redox activity : Participate in thiol-disulfide exchange assays (e.g., with glutathione) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
